AMG 511

Description

Propriétés

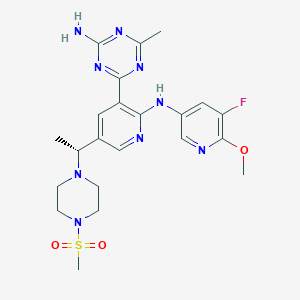

IUPAC Name |

4-[2-[(5-fluoro-6-methoxypyridin-3-yl)amino]-5-[(1R)-1-(4-methylsulfonylpiperazin-1-yl)ethyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN9O3S/c1-13(31-5-7-32(8-6-31)36(4,33)34)15-9-17(20-27-14(2)28-22(24)30-20)19(25-11-15)29-16-10-18(23)21(35-3)26-12-16/h9-13H,5-8H2,1-4H3,(H,25,29)(H2,24,27,28,30)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGIFHQBIIHRIZ-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)C(C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)[C@@H](C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN9O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Sotorasib (AMG 511) in KRAS G12C-Mutated Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sotorasib (formerly AMG 511) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein. While the KRAS G12C mutation is a rare event in glioblastoma, occurring in approximately 1-2% of cases, it represents a potentially actionable target in this aggressive brain tumor. This technical guide delineates the core mechanism of action of Sotorasib, its impact on downstream signaling pathways, and the existing, albeit limited, evidence for its activity in glioblastoma. Preclinical data from other KRAS G12C-mutated cancer types are presented to illustrate the drug's cellular effects, alongside a summary of the clinical evidence for its intracranial activity. This document aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of KRAS G12C inhibition in glioblastoma.

Introduction to KRAS and the G12C Mutation in Glioblastoma

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This leads to persistent downstream signaling, promoting uncontrolled cell growth and tumorigenesis.[1]

In glioblastoma, the landscape of driver mutations is complex and heterogeneous, with alterations in pathways such as RTK/RAS/PI3K being common.[2] While mutations in EGFR and alterations in PTEN are more frequent, KRAS mutations do occur, with the G12C variant being a rare subtype.[2] Despite its low frequency, the availability of a targeted inhibitor makes the identification of this mutation clinically relevant.

Core Mechanism of Sotorasib Action

Sotorasib's mechanism of action is highly specific to the KRAS G12C mutant protein. It leverages the unique chemical properties of the substituted cysteine residue at position 12.

Covalent and Irreversible Inhibition

Sotorasib acts as a covalent inhibitor. Its electrophilic acrylamide warhead forms an irreversible covalent bond with the thiol group of the mutant cysteine-12 residue.[1] This binding event occurs within a transiently accessible pocket, known as the switch-II pocket, which is present when KRAS G12C is in its inactive, GDP-bound state.[1] By forming this covalent adduct, Sotorasib effectively traps the KRAS G12C protein in its "off" conformation, preventing the exchange of GDP for GTP and thereby blocking its reactivation and subsequent downstream signaling.[1] This targeted approach ensures high specificity for the mutant protein with minimal off-target effects on wild-type KRAS.[3]

Impact on Downstream Signaling Pathways

By locking KRAS G12C in an inactive state, Sotorasib effectively suppresses the downstream signaling cascades that promote tumorigenesis. The primary pathways affected are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways.

Inhibition of the MAPK/ERK Pathway

The MAPK pathway (also known as the RAF-MEK-ERK pathway) is a critical signaling cascade downstream of KRAS. Constitutive activation of KRAS G12C leads to the phosphorylation and activation of RAF, MEK, and subsequently ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates transcription factors that drive cell proliferation and survival. Sotorasib's inhibition of KRAS G12C leads to a profound decrease in the phosphorylation of ERK, a key biomarker of target engagement and pathway inhibition.[1]

Attenuation of the PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another crucial signaling axis downstream of KRAS. This pathway is central to regulating cell growth, metabolism, and survival. Inhibition of KRAS G12C by Sotorasib can lead to reduced activation of this pathway, contributing to its anti-proliferative and pro-apoptotic effects.

Preclinical Efficacy of Sotorasib

In Vitro Cellular Assays

In cellular viability assays, Sotorasib potently and selectively impairs the growth of KRAS G12C mutant cell lines, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range. Non-KRAS G12C cell lines are largely insensitive to Sotorasib, highlighting its specificity.

Table 1: Preclinical In Vitro Efficacy of Sotorasib in KRAS G12C-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | Sotorasib IC50 (µM) | Pathway Inhibition |

| NCI-H358 | NSCLC | ~0.006 | p-ERK |

| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | p-ERK |

| Various Non-KRAS G12C | Multiple | >7.5 | No effect |

Data extrapolated from studies on non-glioblastoma cell lines.[4]

In Vivo Xenograft Models

In mouse xenograft models of KRAS G12C-mutated cancers, orally administered Sotorasib has been shown to induce tumor regression.[4] Furthermore, preclinical studies in mouse models of brain metastases from KRAS G12C-mutated lung cancer suggest that Sotorasib can penetrate the blood-brain barrier and exert therapeutic activity against intracranial tumors.

Clinical Evidence in Glioblastoma and Intracranial Activity

While preclinical data in glioblastoma models is lacking, there is emerging clinical evidence of Sotorasib's activity in the central nervous system.

Case Report in Recurrent Glioblastoma

A case report has documented the use of Sotorasib in a patient with recurrent, progressive KRAS G12C-mutated glioblastoma. The patient experienced prolonged disease stabilization for 11 months following treatment with Sotorasib monotherapy.[2] This case provides the first direct evidence of clinical benefit for a KRAS G12C inhibitor in a primary brain tumor and suggests that Sotorasib achieves clinically meaningful concentrations in the brain.[2]

Intracranial Activity in Brain Metastases

Data from the CodeBreaK 100 clinical trial in patients with KRAS G12C-mutated NSCLC and stable, previously treated brain metastases showed promising intracranial responses.[2] In this cohort, Sotorasib monotherapy resulted in an intracranial disease control rate of 88%, with some patients achieving a complete response.[2] These findings further support the ability of Sotorasib to cross the blood-brain barrier.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the mechanism of action of Sotorasib. These would need to be adapted for use with KRAS G12C-mutated glioblastoma cells, should such models become available.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

-

Objective: To determine the cytotoxic and cytostatic effects of Sotorasib on KRAS G12C-mutated glioblastoma cells.

-

Methodology:

-

Cell Seeding: Plate KRAS G12C-mutant glioblastoma cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Sotorasib (e.g., 0.001 to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Pathway Inhibition

-

Objective: To confirm the on-target effect of Sotorasib by measuring the phosphorylation status of downstream effector proteins in the MAPK pathway.

-

Methodology:

-

Cell Treatment: Culture KRAS G12C-mutated glioblastoma cells and treat with Sotorasib at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total ERK and phosphorylated ERK (p-ERK), as well as a loading control (e.g., GAPDH or β-actin).

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK.

-

In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of Sotorasib in an orthotopic KRAS G12C-mutated glioblastoma xenograft model.

-

Methodology:

-

Tumor Implantation: Intracranially implant KRAS G12C-mutated glioblastoma cells into immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging or magnetic resonance imaging (MRI).

-

Treatment: Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer Sotorasib orally at a predetermined dose and schedule.

-

Efficacy Assessment: Measure tumor volume regularly. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).

-

Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

-

Conclusion

Sotorasib presents a novel therapeutic strategy for a small subset of glioblastoma patients with the KRAS G12C mutation. Its mechanism of action, involving the specific and irreversible inhibition of the mutant KRAS protein, is well-defined and leads to the suppression of key oncogenic signaling pathways. While preclinical data specific to glioblastoma is currently limited, the demonstrated intracranial activity of Sotorasib in a clinical case of glioblastoma and in brain metastases from other cancers provides a strong rationale for further investigation. Future research should focus on establishing KRAS G12C-mutated glioblastoma preclinical models to thoroughly evaluate the efficacy of Sotorasib and to explore potential combination therapies that may enhance its anti-tumor activity in this challenging disease.

References

Pan-PI3K Inhibitor AMG 511: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of AMG 511, a potent, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. This document details its inhibitory activity against PI3K isoforms and other kinases, outlines the experimental methodologies used for these characterizations, and illustrates the relevant signaling pathways.

Executive Summary

AMG 511 is a highly selective pan-Class I PI3K inhibitor with potent activity against all four Class I isoforms (p110α, p110β, p110δ, and p110γ).[1][2] Its selectivity has been demonstrated against a broad panel of protein kinases, where it shows minimal off-target activity.[1][2] In cellular contexts, AMG 511 effectively inhibits the PI3K signaling pathway, as evidenced by the dose-dependent reduction of phosphorylated AKT (p-Akt).[3] This targeted activity profile makes AMG 511 a significant tool for cancer research and a potential therapeutic agent in malignancies with a dysregulated PI3K pathway.[4]

Data Presentation

The following tables summarize the quantitative data on the inhibitory potency and selectivity of AMG 511.

Table 1: In Vitro Inhibitory Potency of AMG 511 against Class I PI3K Isoforms

| Target | Ki (nM) | IC50 (nM) |

| PI3Kα (p110α) | 4[1][2][5] | 11[3] |

| PI3Kβ (p110β) | 6[1][2][5] | 8[3] |

| PI3Kδ (p110δ) | 2[1][2][5] | 2[3] |

| PI3Kγ (p110γ) | 1[1][2][5] | 6[3] |

Table 2: Selectivity of AMG 511 against Other Kinases

| Target | IC50 (nM) |

| mTOR | >10,000[1] |

| hVPS34 | >9,000[1] |

| DNA-PK | 12,000[1] |

| Broad Kinase Panel (372 kinases) | No significant binding affinity at 1 µM[2][4] |

Table 3: Cellular Activity of AMG 511

| Cell Line | Assay | IC50 (nM) |

| U87 MG (Glioblastoma) | p-Akt (S473) Phosphorylation | 4[2][3] |

| U87 MG (Glioblastoma) | PRAS40 Phosphorylation | 23[3] |

| U87 MG (Glioblastoma) | p70S6K Phosphorylation | 30[3] |

| U87 MG (Glioblastoma) | S6 Phosphorylation | 70[3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for evaluating PI3K inhibitors.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by AMG 511.

Caption: General Experimental Workflow for PI3K Inhibitor Profiling.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the primary characterization of AMG 511 are not publicly available. The following are generalized protocols for the types of experiments typically employed to determine the selectivity profile of a PI3K inhibitor, based on common laboratory practices.

Biochemical PI3K Enzyme Inhibition Assay (Generalized Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against purified PI3K isoforms.

-

Reagents and Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

-

ATP

-

AMG 511 or other test compounds

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of AMG 511 in DMSO and then dilute in assay buffer.

-

Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the PI3K enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Ki values can be determined using the Cheng-Prusoff equation if the Km for ATP is known.

-

Cellular p-Akt (S473) Inhibition Assay (Generalized Protocol)

This protocol describes a method to measure the inhibition of PI3K signaling in a cellular context by quantifying the phosphorylation of Akt at Serine 473.

-

Reagents and Materials:

-

U87 MG cells or other suitable cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

AMG 511 or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system for western blots

-

-

Procedure:

-

Seed U87 MG cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.

-

Treat the cells with a serial dilution of AMG 511 or vehicle (DMSO) for a specified time (e.g., 2 hours).

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.[6][7]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-Akt and total Akt using image analysis software.

-

Normalize the p-Akt signal to the total Akt signal for each sample.

-

Calculate the percent inhibition of p-Akt phosphorylation relative to the stimulated vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.

-

Kinase Panel Screening (General Approach)

To assess the broader selectivity of AMG 511, it was likely screened against a large panel of purified protein kinases. This is typically performed by specialized contract research organizations.

-

General Methodology:

-

A single high concentration of the test compound (e.g., 1 µM) is incubated with a large number of different purified kinases (e.g., over 300).

-

The activity of each kinase is measured in the presence of the compound and compared to a vehicle control.

-

The percent inhibition for each kinase is calculated.

-

"Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., >50%) at the screening concentration.

-

For any significant off-target hits, follow-up IC50 determinations are performed to quantify the potency of the interaction.

-

Conclusion

AMG 511 demonstrates a highly potent and selective inhibition of Class I PI3K isoforms. Its minimal off-target activity, as demonstrated in broad kinase panel screening, underscores its utility as a specific pharmacological probe for studying PI3K signaling. The potent inhibition of downstream pathway markers, such as p-Akt, in cancer cell lines further validates its on-target cellular activity. This comprehensive selectivity profile supports the continued investigation of AMG 511 in preclinical and clinical settings for cancers driven by aberrant PI3K pathway activation.

References

- 1. AMG-511 - Chemietek [chemietek.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. AMG 511 is an Orally Active pan-PI3K Inhibitor | MedChemExpress [medchemexpress.eu]

- 5. mybiosource.com [mybiosource.com]

- 6. Phospho-Akt (Ser473) (587F11) Mouse Monoclonal Antibody (#4051) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

The Double-Edged Sword: Unraveling the Downstream Signaling Effects of AMG 511 on Akt Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

Abstract: The advent of KRAS G12C inhibitors, such as AMG 511 (sotorasib), has marked a significant breakthrough in the treatment of cancers harboring this specific mutation. While the primary mechanism of action involves the direct inhibition of the MAPK pathway, the downstream signaling landscape is complex and reveals adaptive responses that can limit therapeutic efficacy. A key node in this adaptive rewiring is the PI3K/Akt/mTOR pathway. This technical guide provides an in-depth analysis of the downstream signaling effects of AMG 511, with a specific focus on the nuanced regulation of Akt phosphorylation. We will explore the dual effects of AMG 511 on the Akt pathway, detailing its inhibitory action in sensitive cells and the paradoxical activation observed in the context of therapeutic resistance. This guide consolidates quantitative data, presents detailed experimental protocols for assessing Akt phosphorylation, and provides visual representations of the underlying molecular pathways and experimental workflows to aid researchers and drug development professionals in navigating this critical aspect of KRAS G12C inhibitor biology.

Introduction: The Complex Interplay between KRAS G12C Inhibition and Akt Signaling

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the absence of a discernible binding pocket for small molecule inhibitors. The development of AMG 511 (sotorasib), a first-in-class covalent inhibitor of the KRAS G12C mutant protein, has revolutionized the therapeutic landscape for patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2]

AMG 511 selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state.[1][3] This prevents the interaction of KRAS with its downstream effectors, leading to the potent suppression of the mitogen-activated protein kinase (MAPK) signaling cascade (RAF-MEK-ERK), a key driver of tumor cell proliferation and survival.[2][4]

However, the clinical activity of AMG 511 monotherapy can be limited by both intrinsic and acquired resistance mechanisms. A growing body of evidence points to the reactivation of alternative signaling pathways as a major contributor to this resistance. Among these, the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway has emerged as a critical escape route for cancer cells under the pressure of KRAS G12C inhibition.[5]

This guide delves into the intricate downstream effects of AMG 511 on Akt phosphorylation, a central event in the activation of the PI3K pathway. We will examine how AMG 511 can, on one hand, lead to a reduction in Akt phosphorylation in sensitive cancer cells, while on the other hand, its long-term administration can paradoxically result in the sustained or even increased phosphorylation of Akt, contributing to therapeutic resistance.

Quantitative Analysis of AMG 511's Effect on Akt Phosphorylation

The impact of AMG 511 on Akt phosphorylation is context-dependent, varying across different cancer cell lines and influenced by the underlying genetic and signaling landscape. While comprehensive quantitative data across a wide range of models is still emerging, available studies provide key insights into this dynamic process.

| Cell Line | Cancer Type | Key Genetic Features | AMG 511 Concentration | Effect on p-Akt (Ser473) | Reference |

| U87 MG | Glioblastoma | PTEN null | IC50 = 4 nM | Dose-dependent reduction | [6] |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Not specified | Downregulation in sensitive cells | [7] |

| LU65 | Lung Adenocarcinoma | KRAS G12C | Not specified | Downregulation in sensitive cells | [7] |

| LU99 | Lung Adenocarcinoma | KRAS G12C, PIK3CA mutation | Not specified | No significant change | [7] |

| Sotorasib-resistant MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Not specified | No reduction | [7] |

| Sotorasib-resistant LU99 | Lung Adenocarcinoma | KRAS G12C, PIK3CA mutation | Not specified | No reduction | [7] |

Table 1: Summary of Quantitative Data on the Effect of AMG 511 (Sotorasib) on Akt Phosphorylation (p-Akt Ser473). This table summarizes the reported effects of AMG 511 on the phosphorylation of Akt at serine 473 in various cancer cell lines. The data highlights the differential response to AMG 511, with sensitive cells showing a decrease in p-Akt levels, while resistant cells or those with co-occurring mutations in the PI3K pathway exhibit sustained Akt phosphorylation.

Signaling Pathways: Visualizing the Downstream Effects of AMG 511

To comprehend the intricate signaling dynamics, it is crucial to visualize the molecular pathways involved. The following diagrams, generated using the DOT language, illustrate the canonical KRAS signaling, the mechanism of AMG 511 action, and the subsequent adaptive response involving the Akt pathway.

References

- 1. bosterbio.com [bosterbio.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. AMG-511 - Chemietek [chemietek.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 6. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Sotorasib (AMG 511): A Technical Deep Dive into the First-in-Class KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Sotorasib (formerly AMG 511, marketed as Lumakras®) represents a landmark achievement in oncology, being the first approved targeted therapy for cancers harboring the KRAS G12C mutation. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) that led to the discovery of Sotorasib, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Challenge of Targeting KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface. The G12C mutation, where glycine is replaced by cysteine at codon 12, is present in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. This mutation introduces a reactive cysteine residue that became the Achilles' heel for this notorious cancer driver, paving the way for the development of covalent inhibitors.

Sotorasib emerged from a structure-guided drug discovery campaign that aimed to develop a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C. The key to its success lies in the molecule's ability to form an irreversible covalent bond with the mutant cysteine-12, thereby locking the KRAS protein in an inactive, GDP-bound state. This prevents the downstream signaling cascade that drives tumor growth and proliferation.

The KRAS G12C Signaling Pathway and Sotorasib's Mechanism of Action

The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state. This results in the persistent activation of downstream signaling pathways, most notably the MAPK (RAF-MEK-ERK) pathway, which promotes cell proliferation.

Sotorasib selectively targets the inactive, GDP-bound conformation of KRAS G12C. It binds to a cryptic pocket, termed the Switch-II pocket, and forms a covalent bond with the thiol group of the cysteine-12 residue. This irreversible binding traps KRAS G12C in its inactive state, effectively shutting down the oncogenic signaling.

Structural Activity Relationship (SAR) of AMG 511

The development of Sotorasib involved the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The core of the SAR studies revolved around a quinazolinone scaffold. The key structural features and their impact on activity are summarized below.

Core Scaffold and Cryptic Pocket Engagement

A pivotal moment in the discovery of Sotorasib was the identification of a cryptic pocket near the Switch-II region of KRAS G12C, formed by the residues H95, Y96, and Q99. Exploiting this pocket with bulky substituents at the C4 position of the quinazolinone core was crucial for enhancing potency.

The Acrylamide Warhead

The acrylamide group serves as the covalent "warhead" that irreversibly binds to the cysteine-12 residue of the mutant KRAS protein. The linker connecting the acrylamide to the core scaffold was optimized for length and flexibility to ensure proper positioning for the covalent reaction.

Atropisomerism and its Impact on Potency

A key feature of Sotorasib is the presence of a stereogenic axis, leading to the existence of two atropisomers. The (R)-atropisomer was found to be significantly more potent than the (S)-atropisomer. This highlights the importance of the three-dimensional arrangement of the molecule for optimal binding in the Switch-II pocket.

Quantitative SAR Data

The following tables summarize the quantitative SAR data for key analogs of Sotorasib. The primary assay used to assess cellular activity was the inhibition of ERK phosphorylation (p-ERK IC50) in the MIA PaCa-2 human pancreatic cancer cell line, which harbors the KRAS G12C mutation. Cell viability was also assessed to confirm the antiproliferative effects.

Table 1: SAR of the C4-Aryl Substituent Targeting the Cryptic Pocket

| Compound | R Group (at C4) | p-ERK IC50 (µM) in MIA PaCa-2 cells |

| 1 | Phenyl | 2.5 |

| 2 | 2-Naphthyl | 0.8 |

| 3 | 2-Fluoro-6-hydroxyphenyl | 0.05 |

Data indicates that substitution on the C4-phenyl ring, particularly with groups capable of forming hydrogen bonds, significantly improves potency.

Table 2: SAR of the Piperazine and Acrylamide Moiety

| Compound | Modification | p-ERK IC50 (µM) in MIA PaCa-2 cells |

| 4 | N-Acryloyl piperazine | 0.1 |

| 5 | N-Crotonoyl piperazine | 0.08 |

| Sotorasib (AMG 511) | (S)-2-methyl-4-acryloyl-piperazine | 0.009 |

The introduction of a methyl group on the piperazine ring, leading to Sotorasib, provided a modest but significant improvement in potency.

Table 3: Impact of Atropisomerism on Potency

| Compound | Atropisomer | p-ERK IC50 (µM) in MIA PaCa-2 cells | Cell Viability IC50 (µM) in MIA PaCa-2 cells |

| Sotorasib (AMG 511) | (R)-atropisomer | 0.009 | 0.009 |

| ent-Sotorasib | (S)-atropisomer | 1.2 | >10 |

The (R)-atropisomer is over 100-fold more potent than the (S)-atropisomer, demonstrating the critical importance of the specific 3D conformation for activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of Sotorasib.

p-ERK Phosphorylation Assay (Cellular Target Engagement)

This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.

Protocol:

-

Cell Culture: MIA PaCa-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The next day, the culture medium is replaced with a serum-free medium for 4-6 hours to reduce basal p-ERK levels. Cells are then treated with a serial dilution of the test compound for 2 hours.

-

Cell Lysis: After treatment, the cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA: The levels of phosphorylated ERK (p-ERK1/2 at Thr202/Tyr204) and total ERK in the cell lysates are quantified using a sandwich ELISA kit (e.g., from Meso Scale Discovery).

-

Data Analysis: The ratio of p-ERK to total ERK is calculated for each treatment condition. The data is then normalized to the vehicle-treated control, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (Antiproliferative Activity)

This assay determines the effect of a compound on the proliferation and viability of cancer cells.

Protocol:

-

Cell Seeding: MIA PaCa-2 cells are seeded in 96-well plates at a density of 2,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound for 72 hours.

-

Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures intracellular ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the IC50 value is calculated using a non-linear regression model.

Logical Workflow for SAR Study

The discovery of Sotorasib followed a logical and iterative process of design, synthesis, and testing. This workflow is typical for a structure-based drug discovery program.

Conclusion

The successful development of Sotorasib is a testament to the power of structure-based drug design and a deep understanding of the structural-activity relationships that govern molecular recognition. The strategic targeting of the cryptic Switch-II pocket and the meticulous optimization of the molecule's three-dimensional structure were key to achieving the desired potency and selectivity. This in-depth guide provides a framework for understanding the core principles behind the discovery of this first-in-class KRAS G12C inhibitor and serves as a valuable resource for the continued development of novel cancer therapeutics.

Sotorasib (AMG 510): A Paradigm Shift in Targeting KRAS

An In-Depth Technical Guide to the Discovery and Development of Sotorasib (AMG 510), a Landmark KRAS G12C Inhibitor

A Note on Nomenclature: The designation "AMG 511" has been associated with a pan-class I PI3K inhibitor in early-stage development. However, the groundbreaking and widely researched molecule developed by Amgen for targeting the KRAS G12C mutation was initially designated AMG 510 and is now known as Sotorasib. Given the significant impact and extensive data available for Sotorasib, this guide will focus on its discovery and development, as it is likely the intended subject of interest. A summary of the available information on the PI3K inhibitor AMG 511 is provided in a separate section for clarity.

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology due to its high affinity for GTP/GDP and the absence of discernible binding pockets.[1] The discovery and development of Sotorasib represents a pivotal breakthrough in cancer therapeutics, offering the first approved targeted therapy for tumors harboring the KRAS G12C mutation.

Discovery and Optimization

The journey to Sotorasib began with the identification of a transient, cryptic pocket on the surface of the KRAS G12C protein, known as the switch-II pocket.[2] This pocket is accessible only when the protein is in its inactive, GDP-bound state. Researchers at Amgen screened extensive compound libraries and utilized structure-based design to develop molecules that could bind to this pocket. A key feature of the KRAS G12C mutation is the presence of a cysteine residue at codon 12, which is not present in the wild-type protein.[3] This unique cysteine residue provided an anchor for a covalent inhibitor.

Through extensive optimization of a series of molecules that could bind to a groove near histidine 95 (H95), Sotorasib (AMG 510) emerged as the lead candidate.[4] Sotorasib is an acrylamide-containing compound that forms an irreversible covalent bond with the thiol group of the cysteine-12 residue in KRAS G12C.[5][6] This covalent interaction, combined with non-covalent interactions within the switch-II pocket, locks the KRAS G12C protein in its inactive state, preventing its interaction with downstream effector proteins.[3][7]

Mechanism of Action

KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), which is crucial for cell proliferation, differentiation, and survival.[5][6] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to a constitutively active, GTP-bound state.[6] This results in the continuous activation of downstream signaling pathways, driving uncontrolled cell growth and tumorigenesis.

Sotorasib selectively and irreversibly binds to the cysteine residue of KRAS G12C in its inactive GDP-bound state.[7][8] This covalent binding prevents the exchange of GDP for GTP, effectively trapping the KRAS G12C protein in an "off" state.[7] By inhibiting the reactivation of KRAS G12C, Sotorasib blocks downstream signaling through the MAPK pathway, leading to the suppression of tumor cell growth and the induction of apoptosis.[3][8]

Signaling Pathway

Caption: Sotorasib's inhibition of the KRAS G12C signaling pathway.

Preclinical Studies

Sotorasib demonstrated potent and selective activity in preclinical models harboring the KRAS G12C mutation.

In cell viability assays, Sotorasib effectively inhibited the growth of KRAS G12C-mutant cancer cell lines with half-maximal inhibitory concentrations (IC50) ranging from 0.004 µM to 0.032 µM.[3] Furthermore, Sotorasib treatment led to a significant reduction in the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector in the MAPK pathway, confirming its on-target activity.[3]

| Cell Line | Cancer Type | KRAS G12C IC50 (µM) |

| NCI-H358 | Non-Small Cell Lung Cancer | ~0.007 |

| MIA PaCa-2 | Pancreatic Cancer | ~0.009 |

| SW837 | Colorectal Cancer | ~0.011 |

Note: The IC50 values are approximate and compiled from publicly available data. Specific values can vary between experiments.

In mouse xenograft models of KRAS G12C-mutant tumors, orally administered Sotorasib induced tumor regression in a dose-dependent manner.[3] These studies established the in vivo anti-tumor activity of Sotorasib and supported its advancement into clinical trials.

Clinical Development

The CodeBreaK clinical trial program was designed to evaluate the safety and efficacy of Sotorasib in patients with KRAS G12C-mutant solid tumors.[9]

The pivotal Phase 1/2 CodeBreaK 100 trial enrolled patients with heavily pretreated, advanced KRAS G12C-mutant solid tumors. In patients with non-small cell lung cancer (NSCLC), Sotorasib demonstrated a high objective response rate and durable clinical benefit.[2]

| Metric | Value (NSCLC Cohort) |

| Objective Response Rate (ORR) | 37.1% |

| Disease Control Rate (DCR) | 80.6% |

| Median Progression-Free Survival (PFS) | 6.8 months |

| Median Overall Survival (OS) | 12.5 months |

Data from the CodeBreaK 100 trial in patients with advanced KRAS G12C-mutant NSCLC.

These promising results led to the accelerated approval of Sotorasib by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy.[3]

Experimental Protocols

-

Cell Seeding: KRAS G12C-mutant cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Sotorasib or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression analysis.

-

Cell Implantation: A suspension of KRAS G12C-mutant cancer cells is subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives Sotorasib orally at a specified dose and schedule, while the control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.

Experimental Workflow

Caption: A simplified workflow for the development of Sotorasib.

AMG 511: A Pan-Class I PI3K Inhibitor

Separate from Sotorasib (AMG 510), Amgen also developed a molecule designated AMG 511, a potent and orally available pan-inhibitor of class I phosphoinositide 3-kinases (PI3Ks).[10]

Mechanism of Action

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[11] Dysregulation of this pathway is a common event in many cancers. AMG 511 inhibits the activity of all four class I PI3K isoforms (α, β, δ, and γ), thereby blocking the downstream signaling of this pathway.[10][12] This inhibition leads to a reduction in the phosphorylation of AKT, a key downstream effector, and subsequent anti-proliferative effects in cancer cells.[12]

Preclinical Data

In preclinical studies, AMG 511 demonstrated potent inhibition of the PI3K pathway.[12]

| PI3K Isoform | Ki (nM) |

| PI3Kα | 4 |

| PI3Kβ | 6 |

| PI3Kδ | 2 |

| PI3Kγ | 1 |

In vitro kinase inhibitory activity of AMG 511.

In cell-based assays, AMG 511 inhibited the phosphorylation of AKT with an IC50 of 4 nM in U87 MG glioblastoma cells.[12] In vivo, AMG 511 demonstrated anti-tumor activity in a U87 MG glioblastoma xenograft model.[10][11]

The development status of the PI3K inhibitor AMG 511 is less clear from publicly available information compared to the extensive development and approval of Sotorasib (AMG 510).

References

- 1. Frontiers | QSAR-guided discovery of novel KRAS inhibitors for lung cancer therapy [frontiersin.org]

- 2. patientpower.info [patientpower.info]

- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. englishforward.com [englishforward.com]

- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 8. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 9. amgen.com [amgen.com]

- 10. mybiosource.com [mybiosource.com]

- 11. Selective class I phosphoinositide 3-kinase inhibitors: optimization of a series of pyridyltriazines leading to the identification of a clinical candidate, AMG 511 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

In Vivo Pharmacokinetics of AMG 511 (Sotorasib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacokinetics of AMG 511, a first-in-class, irreversible inhibitor of KRAS G12C, which has received approval for the treatment of patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC). This document summarizes key pharmacokinetic data from preclinical and clinical studies, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Core Pharmacokinetic Profile

Sotorasib exhibits a pharmacokinetic profile characterized by oral absorption and less-than-dose-proportional exposure. Its metabolism is primarily through non-enzymatic conjugation and oxidative pathways involving CYP3A enzymes. The majority of the dose is eliminated in the feces.

Preclinical Pharmacokinetics

Preclinical studies in mice and rats have been instrumental in characterizing the initial pharmacokinetic properties of AMG 511. These studies informed dose selection for clinical trials and provided early insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Preclinical Pharmacokinetic Parameters of Sotorasib

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| Rat | 10 | Oral | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format |

| Mouse | 10 | Oral | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format |

| Mouse | 30 | Oral | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format | Data not available in a consolidated format |

Note: While preclinical studies have been conducted, specific quantitative PK parameters are not consistently reported in publicly available literature in a consolidated format. The available information focuses more on pharmacodynamic outcomes and tumor growth inhibition.

Clinical Pharmacokinetics

Human pharmacokinetic data for sotorasib has been primarily generated from the CodeBreaK 100 and CodeBreaK 200 clinical trials. These studies have established the recommended phase 2 dose of 960 mg once daily.[1][2][3]

A population pharmacokinetic analysis of data from six clinical studies indicated that a two-compartment disposition model with three transit compartments for absorption and time-dependent clearance and bioavailability best described the pharmacokinetics of sotorasib.[4] Sotorasib exposure was found to increase in a less-than-dose-proportional manner over a dose range of 180 mg to 960 mg.[4] Factors such as disease burden (measured by ECOG score and baseline tumor size) and low albumin levels were identified as significant covariates affecting clearance.[4]

Table 2: Human Pharmacokinetic Parameters of Sotorasib (960 mg Once Daily)

| Parameter | Value | Reference |

| Cmax (Geometric Mean) | 1.3-fold higher than 240 mg dose | [5] |

| Tmax (Median) | ~1 hour | [6] |

| AUC₀₋₂₄ (Geometric Mean) | 1.3-fold higher than 240 mg dose | [5] |

| Apparent Clearance (CL/F) at steady state | 26.2 L/hr (CV: 76%) | [7] |

| Terminal Half-life (t½) | ~5 hours | [8] |

Coadministration with a high-fat meal resulted in a less than 2-fold change in Cmax and AUC.[6] The use of proton pump inhibitors was associated with reduced sotorasib exposure.[4]

Signaling Pathway and Mechanism of Action

AMG 511 is a covalent inhibitor that specifically and irreversibly targets the cysteine residue of the KRAS G12C mutant protein. This locks the protein in an inactive GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival. The primary downstream pathways affected are the MAPK/ERK and PI3K/AKT pathways.

Caption: KRAS G12C Signaling Pathway and Inhibition by AMG 511.

Experimental Protocols

In Vivo Xenograft Tumor Model for Pharmacokinetic and Pharmacodynamic Assessment

This protocol describes a representative in vivo study to evaluate the pharmacokinetics and pharmacodynamics of AMG 511 in a mouse xenograft model. The MIA PaCa-2 (pancreatic cancer) or NCI-H358 (NSCLC) cell lines, both harboring the KRAS G12C mutation, are commonly used.[9][10][11][12][13]

1. Cell Culture and Preparation:

-

MIA PaCa-2 or NCI-H358 cells are cultured in appropriate media and conditions as recommended by the supplier (e.g., ATCC).

-

Cells are harvested during the exponential growth phase.

-

A single-cell suspension is prepared in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or a mixture with Matrigel, at a concentration of 5 x 10⁶ cells/0.2 mL.[9]

2. Animal Model:

-

Female athymic nude mice (5-6 weeks old) are used.[9]

-

The mice are allowed to acclimatize for at least one week before the study begins.

3. Tumor Implantation:

-

0.2 mL of the cell suspension (5 x 10⁶ cells) is injected subcutaneously into the right flank of each mouse.[9]

-

Tumor growth is monitored regularly by caliper measurements.

4. Dosing and Sample Collection for Pharmacokinetics:

-

When tumors reach a volume of approximately 100-200 mm³, the mice are randomized into treatment and control groups.

-

AMG 511 is administered orally (p.o.) via gavage at the desired dose (e.g., 10 mg/kg or 30 mg/kg) in a suitable vehicle.[9]

-

For pharmacokinetic analysis, blood samples are collected from a subset of animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

5. Pharmacodynamic Assessment:

-

For pharmacodynamic studies, tumors are harvested at specific time points after the final dose.

-

Tumor tissue is processed for analysis of downstream signaling pathway modulation (e.g., by Western blot for p-ERK).

6. Analytical Method for Sotorasib Quantification:

-

Sotorasib concentrations in plasma and tumor tissue homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The method typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study.

Conclusion

The in vivo pharmacokinetic profile of AMG 511 (sotorasib) has been extensively characterized through a combination of preclinical and clinical studies. The data supports a once-daily oral dosing regimen of 960 mg, which achieves exposures that lead to significant clinical activity in patients with KRAS G12C-mutated tumors. Understanding the nuances of its pharmacokinetics, including the less-than-dose-proportional exposure and the impact of co-medications, is crucial for optimizing its therapeutic use and for the design of future clinical trials. The experimental methodologies outlined in this guide provide a framework for further non-clinical investigation into the properties of this and other KRAS G12C inhibitors.

References

- 1. targetedonc.com [targetedonc.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sotorasib (960 mg or 240 mg) once daily in patients with previously treated KRAS G12C-mutated advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Promising xenograft animal model recapitulating the features of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Impact of Hepatic Impairment on the Pharmacokinetics of Sotorasib and its Major Metabolites: Implications for Dose Adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIA PaCa‑2 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]

- 11. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]

- 12. insights.inotiv.com [insights.inotiv.com]

- 13. reactionbiology.com [reactionbiology.com]

The KRAS G12C Inhibitor AMG 511 (Sotorasib): A Deep Dive into its Effects on Tumor Cell Proliferation and Survival

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical data surrounding the KRAS G12C inhibitor, AMG 511 (Sotorasib). It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, its quantifiable effects on cancer cell proliferation and survival, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Irreversible Inhibition of KRAS G12C

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that, in its mutated form, is a key driver in numerous cancers. The specific G12C mutation, where glycine is substituted by cysteine at codon 12, results in a constitutively active KRAS protein, leading to uncontrolled cell growth and proliferation.[1][2] AMG 511 is a first-in-class, orally bioavailable small molecule that selectively and irreversibly targets this KRAS G12C mutant.[2]

By forming a covalent bond with the unique cysteine residue of the G12C mutant, AMG 511 locks the KRAS protein in an inactive, GDP-bound state.[2] This prevents the exchange of GDP for GTP, a critical step in the activation of downstream signaling pathways.[2] The primary consequence of this inhibition is the suppression of the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), a critical cascade for cell proliferation.[3][4] Additionally, effects on the PI3K/AKT pathway have also been observed.[4] This targeted inhibition ultimately leads to a reduction in tumor cell growth and the induction of apoptosis.[3][5]

Quantitative Effects on Tumor Cell Proliferation and Survival

The efficacy of AMG 511 has been demonstrated across a range of preclinical models and in clinical trials. The following tables summarize key quantitative data on its impact on cell viability, apoptosis, and clinical outcomes.

Table 1: In Vitro Cell Viability (IC50 Values)

| Cell Line | Cancer Type | KRAS Status | Sotorasib IC50 (µM) |

| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | G12C | ~0.006 - 0.0818 |

| MIA PaCa-2 | Pancreatic Cancer | G12C | ~0.009 |

| H23 | Non-Small Cell Lung Cancer (NSCLC) | G12C | ~0.6904 |

| SW1573 | Non-Small Cell Lung Cancer (NSCLC) | G12C | More resistant than H23 |

| Non-KRAS G12C Cell Lines | Various | WT or other mutations | >7.5 |

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

Table 2: Induction of Apoptosis and Cell Cycle Arrest

| Cell Line | Treatment Condition | Apoptosis Induction (Annexin V Positive Cells) | Cell Cycle Arrest |

| H23 | Sotorasib | Significant increase vs. control (e.g., 24% vs. 66.2% in one study)[3] | G1 arrest observed[6] |

| A549 (KRAS G12S) | Sotorasib | Significant increase vs. control (e.g., 5.6% vs. 71.7% in one study)[3] | Not specified |

| H358 | Sotorasib + ITGB4/PXN knockdown | Increased caspase 3/7 activity, indicating enhanced apoptosis[4] | Inhibition of cell cycle progression[4] |

| MIA PaCa-2 | Sotorasib | Dose-dependent increase in sub-G1 population (apoptotic cells)[7] | G1 arrest observed[7] |

Table 3: Clinical Efficacy in NSCLC (CodeBreaK 100 Trial)

| Parameter | Result |

| Objective Response Rate (ORR) | 41%[2] |

| Disease Control Rate (DCR) | 84%[2] |

| Median Duration of Response (DOR) | 12.3 months[2] |

| Median Progression-Free Survival (PFS) | 6.3 months[2] |

| Median Overall Survival (OS) | 12.5 months[2] |

| 2-Year Overall Survival Rate | 33%[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize the effects of AMG 511.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

AMG 511 (Sotorasib) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]

-

Drug Treatment: Prepare serial dilutions of AMG 511 in culture medium. Remove the existing medium from the wells and add 100 µL of the AMG 511 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.[3]

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[3]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treating cells with AMG 511 for 48-72 hours, collect both floating (apoptotic) and adherent cells. Gently detach adherent cells using trypsin or a cell scraper.[3]

-

Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[8]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[3] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for p-ERK Inhibition

This protocol assesses the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK (p-ERK).

Materials:

-

Treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total ERK)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with AMG 511 for the desired time (e.g., 2-24 hours). Wash cells with cold PBS and lyse on ice using RIPA buffer.[3]

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.[3]

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[3]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.[3]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK to serve as a loading control.

Visualizing the Core Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The PI3K Pathway: A Critical Determinant of AMG 511 (Sotorasib) Sensitivity in KRAS G12C-Mutated Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AMG 511 (sotorasib) has emerged as a groundbreaking targeted therapy for cancers harboring the KRAS G12C mutation. However, both intrinsic and acquired resistance present significant clinical challenges, limiting the durability of patient responses. A growing body of evidence implicates the phosphatidylinositol 3-kinase (PI3K) signaling pathway as a pivotal mediator of resistance to AMG 511. This technical guide synthesizes preclinical and clinical findings to provide a comprehensive overview of the intricate role of the PI3K pathway in modulating sensitivity to this first-in-class KRAS G12C inhibitor. We delve into the molecular mechanisms of resistance, present key quantitative data from seminal studies, detail relevant experimental protocols, and provide visual representations of the underlying signaling networks and experimental workflows. Understanding this interplay is crucial for the development of rational combination strategies to enhance the efficacy of AMG 511 and improve patient outcomes.

Introduction: The Challenge of KRAS G12C and the Advent of AMG 511

The KRAS oncogene, particularly with the G12C mutation, has long been considered "undruggable" due to the absence of a discernible binding pocket for small molecules. AMG 511 (sotorasib) overcame this hurdle by covalently and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1] This selective inhibition effectively abrogates downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, leading to tumor growth inhibition.[1] Despite promising initial responses, a substantial number of patients either do not respond or develop resistance over time, underscoring the need to elucidate the underlying molecular escape routes.

The PI3K Pathway: A Central Hub for Resistance to AMG 511

The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.[2] Its activation is a frequent event in cancer and has been identified as a key mechanism of resistance to various targeted therapies. In the context of AMG 511, the PI3K pathway can be activated through several mechanisms, leading to both primary (intrinsic) and acquired resistance.

Mechanisms of PI3K Pathway-Mediated Resistance

Activation of the PI3K pathway can bypass the blockade of KRAS G12C by AMG 511, thereby sustaining pro-survival signaling. Key mechanisms include:

-

Co-occurring Genetic Alterations: Pre-existing mutations in components of the PI3K pathway, such as activating mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN, can confer intrinsic resistance to AMG 511.[3][4] For instance, the LU99 non-small cell lung cancer (NSCLC) cell line, which harbors both KRAS G12C and a PIK3CA activating mutation, demonstrates primary resistance to sotorasib.[3]

-

Receptor Tyrosine Kinase (RTK) Activation: Upregulation and activation of RTKs, such as EGFR and IGF1R, can trigger downstream PI3K signaling, thereby circumventing the effects of KRAS G12C inhibition.[5] This can be a mechanism of both intrinsic and acquired resistance.

-

Adaptive Signaling Rewiring: Tumor cells can adapt to KRAS G12C inhibition by rewiring their signaling networks to hyperactivate the PI3K pathway.[6][7] This is a common mechanism of acquired resistance, where prolonged exposure to AMG 511 leads to the selection of cells with enhanced PI3K signaling.

-

Crosstalk with other Pathways: A mutual positive regulatory loop has been identified between the PI3K and p21-activated kinase (PAK) pathways, contributing to sotorasib resistance.[3][8]

Quantitative Data on PI3K-Mediated Resistance to AMG 511

The following tables summarize key quantitative findings from preclinical studies investigating the impact of the PI3K pathway on AMG 511 sensitivity.

Table 1: In Vitro Sensitivity of KRAS G12C Mutant Cell Lines to AMG 511 (Sotorasib) and PI3K Inhibitors

| Cell Line | Cancer Type | Relevant Mutations | Sotorasib IC50 (µM) | PI3K Inhibitor | PI3K Inhibitor IC50 (µM) | Combination Effect | Reference |

| H23 | NSCLC | KRAS G12C | Sensitive (value not specified) | Copanlisib | 0.256 ± 0.038 | Synergistic | [6] |

| H23AR | NSCLC | KRAS G12C (Acquired Resistance) | >600-fold resistant vs. parental | Copanlisib | 0.394 ± 0.029 | Restores sensitivity | [6][7] |

| H358 | NSCLC | KRAS G12C | Sensitive (value not specified) | Copanlisib | Not specified | Synergistic | [6] |

| H358AR | NSCLC | KRAS G12C (Acquired Resistance) | >200-fold resistant vs. parental | Copanlisib | Not specified | Restores sensitivity | [6][7] |

| MIA-PaCa2 | Pancreatic | KRAS G12C | Resistant at 5 µM after 60 days | Alpelisib | Not specified | Synergistic | [4] |

| LU99 | NSCLC | KRAS G12C, PIK3CA T1025A | Primary Resistance | Not specified | Not specified | Not specified | [3] |

Table 2: In Vivo Efficacy of AMG 511 (Sotorasib) in Combination with PI3K Inhibitors

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |

| Sotorasib-resistant PDX (TC314AR, TC303AR) | NSCLC | Sotorasib + Copanlisib/Sapanisertib | Robust, synergistic, and durable tumor regression | [6] |

| SW1573 Xenografts | NSCLC | ARS1620 + GDC0941 | Tumor regression | [9] |

| KRAS G12C-mutant parental and resistant cells | Not specified | AMG 511 + CYH33 (PI3Kα inhibitor) | Synergistic effect against parental and resistant cells | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of the PI3K pathway in AMG 511 sensitivity.

Generation of Sotorasib-Resistant Cell Lines

-

Protocol: Parental KRAS G12C mutant cell lines (e.g., H358, H23, MIA-PaCa2) are cultured in the presence of gradually increasing concentrations of sotorasib over a prolonged period (e.g., 60 days to several months).[4][6] The starting concentration is typically below the IC50, and the dose is escalated as cells develop tolerance. Resistant clones are then isolated and expanded for further characterization.

Cell Viability and Colony Formation Assays

-

Protocol: To assess drug sensitivity, cells are seeded in 96-well plates and treated with a range of concentrations of sotorasib, a PI3K inhibitor, or the combination of both. Cell viability is measured after a defined period (e.g., 72 hours) using assays such as CellTiter-Glo®. For colony formation assays, cells are seeded at low density and treated with drugs. After a period of incubation (e.g., 10-14 days), colonies are stained with crystal violet and counted.[6]

Western Blotting

-

Protocol: To analyze the activation status of signaling pathways, cells are treated with inhibitors for specified times. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membranes are probed with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-4E-BP1) and corresponding secondary antibodies. Protein bands are visualized using chemiluminescence.[3][6]

In Vivo Xenograft Studies

-

Protocol: Immunocompromised mice are subcutaneously injected with KRAS G12C mutant cancer cells (cell-derived xenografts, CDX) or implanted with patient-derived tumor fragments (patient-derived xenografts, PDX).[6][9] Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, sotorasib alone, PI3K inhibitor alone, or the combination. Tumor volume is measured regularly to assess treatment efficacy.

Visualizing the Signaling Networks and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental designs.

References

- 1. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]

- 7. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation | Sciety [sciety.org]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for AMG 511 In Vitro IC50 Determination

Introduction

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of AMG 511 in a cellular context. AMG 511 is a potent and selective pan-class I phosphatidylinositol-3 kinase (PI3K) inhibitor.[1][2] The PI3K/AKT signaling pathway is frequently hyperactivated in cancer and plays a crucial role in tumor cell growth and survival.[2] AMG 511 has demonstrated effective inhibition of this pathway, leading to reduced cell proliferation.[2]

It is important to distinguish AMG 511 from AMG 510 (Sotorasib). While both are developed by Amgen, AMG 510 is a KRAS G12C inhibitor.[3][4][5][6] This document focuses exclusively on AMG 511, the PI3K inhibitor.

Data Presentation

The following table summarizes the reported in vitro inhibitory activities of AMG 511 against various PI3K isoforms and in a cellular assay.

| Target | IC50 Value | Assay Type |

| PI3Kα (p110α) | 11 nM | Biochemical Assay |

| PI3Kβ (p110β) | 2 nM | Biochemical Assay |

| PI3Kδ (p110δ) | 8 nM | Biochemical Assay |

| PI3Kγ (p110γ) | 6 nM | Biochemical Assay |

| U87 MG cells (AKT S473 phosphorylation) | 4 nM | Cellular Assay |

| U87 MG cells (PRAS40 phosphorylation) | 23 nM | Cellular Assay |

| U87 MG cells (p70S6K phosphorylation) | 30 nM | Cellular Assay |

| U87 MG cells (S6 phosphorylation) | 70 nM | Cellular Assay |

Data sourced from publicly available research.[2]

Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by AMG 511.

Experimental Protocol: IC50 Determination in U87 MG Cells

This protocol outlines a method for determining the IC50 value of AMG 511 in the U87 MG glioblastoma cell line using a resazurin-based cell viability assay.

1. Materials and Reagents

-

U87 MG glioblastoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

AMG 511

-

Dimethyl Sulfoxide (DMSO)

-

Resazurin sodium salt

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

2. Experimental Workflow

References

- 1. AMG-511 - Chemietek [chemietek.com]

- 2. researchgate.net [researchgate.net]

- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 6. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of AMG 511 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction: AMG 511 is a potent, orally bioavailable pan-inhibitor of class I phosphoinositide 3-kinases (PI3Ks), with Ki values of 4, 6, 2, and 1 nM for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, respectively[1]. By inhibiting PI3K, AMG 511 effectively suppresses the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This inhibitory action is indicated by a decrease in the phosphorylation of Akt (Ser473)[1][2]. Due to its anti-tumor activity demonstrated in models such as mouse glioblastoma xenografts, proper preparation of AMG 511 solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies[1][2].

Quantitative Data Summary

This section provides key quantitative data for AMG 511, essential for accurate stock solution preparation.

Table 1: Chemical and Physical Properties of AMG 511

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₈FN₉O₃S | [1][3] |

| Molecular Weight | 517.58 g/mol | [1] |

| Appearance | Solid | [2][3] |

| Purity | ≥98% |[3] |

Table 2: Solubility of AMG 511

| Solvent | Solubility | Notes | Source |

|---|---|---|---|

| DMSO | 33.33 mg/mL (64.40 mM) | Ultrasonic treatment may be needed. | [1][2] |

| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | |[3] |

Table 3: Storage and Stability of AMG 511

| Form | Storage Temperature | Stability Period | Source |

|---|---|---|---|

| Powder | -20°C | 3 years | [1] |

| 4°C | 2 years | [1] | |

| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |

| | -20°C | 1 month |[1] |

Experimental Protocols

Safety Precautions:

-

Always handle AMG 511 powder in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.